molecular formula C14H19N3O2S B8554301 Tert-butyl 2-(benzo[d]thiazol-2-ylamino)ethylcarbamate

Tert-butyl 2-(benzo[d]thiazol-2-ylamino)ethylcarbamate

Cat. No. B8554301
M. Wt: 293.39 g/mol
InChI Key: ZSSRIHUELJDQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08481547B2

Procedure details

tert-Butyl 2-(benzo[d]thiazol-2-ylamino)ethylcarbamate (597.7 mgs, 2.04 mmol) was dissolved in 1,4-dioxane (6 mL) then treated with 4N HCL in 1,4-dioxane (6 mL) and stirred for 3 h. A white separated solid was collected by filtration, washed with diethyl ether and dried in vacuum oven overnight at room temperature to yield the hydrochloride salt of N1-(benzo[d]thiazol-2-yl)ethane-1,2-diamine as an off-white amorphous solid.
Quantity
597.7 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[NH:10][CH2:11][CH2:12][NH:13]C(=O)OC(C)(C)C>O1CCOCC1>[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[NH:10][CH2:11][CH2:12][NH2:13]

Inputs

Step One
Name
Quantity
597.7 mg
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)NCCNC(OC(C)(C)C)=O
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white separated solid
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven overnight at room temperature
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.